molecular formula C18H11Br2NO2 B2963049 6-Bromo-2-[2-(3-bromophenyl)ethenyl]quinoline-4-carboxylic acid CAS No. 926234-83-5

6-Bromo-2-[2-(3-bromophenyl)ethenyl]quinoline-4-carboxylic acid

Cat. No.: B2963049
CAS No.: 926234-83-5
M. Wt: 433.1 g/mol
InChI Key: LDARHISNYXBFEC-UHFFFAOYSA-N
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Description

6-Bromo-2-[2-(3-bromophenyl)ethenyl]quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine atoms and a quinoline core, which is a heterocyclic aromatic organic compound. The compound’s structure includes a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-[2-(3-bromophenyl)ethenyl]quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Vinylogous Addition: The addition of a vinyl group to the brominated aromatic compound.

    Cyclization: Formation of the quinoline ring through cyclization reactions.

    Carboxylation: Introduction of the carboxylic acid group to the quinoline ring.

These reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-[2-(3-bromophenyl)ethenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the bromine atoms or the carboxylic acid group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced bromine content.

Scientific Research Applications

6-Bromo-2-[2-(3-bromophenyl)ethenyl]quinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-[2-(3-bromophenyl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and quinoline core allow it to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid
  • 6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid
  • 6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid

Uniqueness

6-Bromo-2-[2-(3-bromophenyl)ethenyl]quinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring and the presence of bromine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

926234-83-5

Molecular Formula

C18H11Br2NO2

Molecular Weight

433.1 g/mol

IUPAC Name

6-bromo-2-[2-(3-bromophenyl)ethenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C18H11Br2NO2/c19-12-3-1-2-11(8-12)4-6-14-10-16(18(22)23)15-9-13(20)5-7-17(15)21-14/h1-10H,(H,22,23)

InChI Key

LDARHISNYXBFEC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O

solubility

not available

Origin of Product

United States

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